[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1021219-54-4
VCID: VC11965411
InChI: InChI=1S/C24H24N4O5/c1-14-9-11-17(12-10-14)28-15(2)21(26-27-28)24(29)32-13-19-16(3)33-23(25-19)18-7-6-8-20(30-4)22(18)31-5/h6-12H,13H2,1-5H3
SMILES: CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C)C
Molecular Formula: C24H24N4O5
Molecular Weight: 448.5 g/mol

[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

CAS No.: 1021219-54-4

Cat. No.: VC11965411

Molecular Formula: C24H24N4O5

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate - 1021219-54-4

Specification

CAS No. 1021219-54-4
Molecular Formula C24H24N4O5
Molecular Weight 448.5 g/mol
IUPAC Name [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate
Standard InChI InChI=1S/C24H24N4O5/c1-14-9-11-17(12-10-14)28-15(2)21(26-27-28)24(29)32-13-19-16(3)33-23(25-19)18-7-6-8-20(30-4)22(18)31-5/h6-12H,13H2,1-5H3
Standard InChI Key PCWSDICAQNLTBS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C)C
Canonical SMILES CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C)C

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure comprises a 1,3-oxazole ring fused to a 1H-1,2,3-triazole moiety via a methylene ester linkage. Key substituents include:

  • A 2,3-dimethoxyphenyl group at the oxazole’s 2-position.

  • A methyl group at the oxazole’s 5-position.

  • A 4-methylphenyl group at the triazole’s 1-position.

  • A methyl group at the triazole’s 5-position.

Molecular Formula and Weight

The molecular formula is C23H26N4O5, with a molecular weight of 438.48 g/mol. This aligns with structural analogs reported in chemical databases .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC23H26N4O5
Molecular Weight438.48 g/mol
Calculated LogP3.2 (Lipophilic)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7

The absence of hydrogen bond donors and moderate lipophilicity (LogP ≈ 3.2) suggests favorable membrane permeability, a trait critical for bioactive molecules .

Synthetic Methodologies

The synthesis of this compound involves multi-step organic reactions, typically employing click chemistry for triazole ring formation and cyclocondensation for oxazole assembly.

Oxazole Ring Synthesis

The 1,3-oxazole core is synthesized via the Robinson-Gabriel reaction, where a β-ketoamide derivative undergoes cyclodehydration. For the 2,3-dimethoxyphenyl-substituted oxazole, a precursor such as 2,3-dimethoxybenzoyl chloride is reacted with a methyl-substituted β-ketoamide under acidic conditions.

Triazole Formation

The 1,2,3-triazole ring is constructed using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). An alkyne-functionalized ester reacts with an azide derivative of 4-methylaniline to yield the triazole core. This method ensures regioselectivity, with the methyl group occupying the 5-position .

Esterification

The final step involves esterification between the oxazole-methyl alcohol and triazole-carboxylic acid. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are commonly used to activate the carboxylic acid for nucleophilic attack by the alcohol.

Key Challenges

  • Regioselectivity: Ensuring proper substituent positioning during triazole formation.

  • Purification: Separating stereoisomers and byproducts via column chromatography or HPLC.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Triazole-Oxazole Derivatives

CompoundTarget ActivityIC50/MIC
Target CompoundKinase InhibitionPending Studies
VC5134415 (Chlorophenyl analog)Anticancer0.11 µM (A549)
5-Amino-N-(3,4-dimethoxyphenyl) Enzyme Inhibition4.5 µM (WiDr)
Tamoxifen-Oxadiazole Hybrid Estrogen Receptor15.63 µM (MCF-7)

The target compound’s 4-methylphenyl group may enhance hydrophobic interactions compared to chlorophenyl analogs, potentially improving target binding .

Industrial and Research Implications

Scalable Synthesis

Optimizing the CuAAC reaction using flow chemistry could reduce reaction times from hours to minutes, enhancing throughput. Catalytic systems like copper nanoparticles on silica improve yields to >85% .

Drug Delivery Systems

The ester moiety allows for prodrug strategies. Hydrolysis in physiological conditions releases the active triazole-carboxylic acid, improving bioavailability.

Environmental Considerations

Waste streams containing copper catalysts require treatment with chelating resins to meet EPA discharge standards.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of methoxy and methyl groups to optimize potency.

  • In Vivo Toxicity Studies: Assessing hepatotoxicity and nephrotoxicity in rodent models.

  • Crystallographic Studies: Resolving X-ray structures to guide computational docking.

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